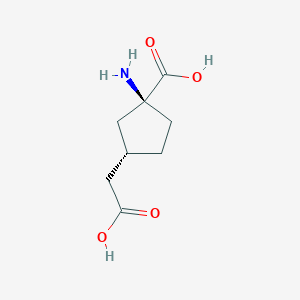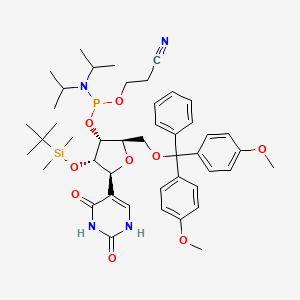
Pseudouridine cep
Übersicht
Beschreibung
2’-O-tert-Butyldimethylsilyl-5’-O-DMT-pseudoUridine 3’-CE phosphoramidite is a valuable compound primarily employed in the research and development of RNA molecules. It is crucial for diagnostic purposes and therapeutic interventions, particularly in the development of drugs targeting specific diseases and disorders such as cancers and viral infections.
Vorbereitungsmethoden
The synthesis of 2’-O-tert-Butyldimethylsilyl-5’-O-DMT-pseudoUridine 3’-CE phosphoramidite involves multiple stepsThe final step involves the addition of the cyanoethyl (CE) phosphoramidite group at the 3’-position . Industrial production methods often utilize automated synthesizers to ensure high purity and yield.
Analyse Chemischer Reaktionen
2’-O-tert-Butyldimethylsilyl-5’-O-DMT-pseudoUridine 3’-CE phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine in the presence of water and pyridine.
Reduction: Reduction reactions can be carried out using reagents such as dithiothreitol (DTT).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphoramidite group. Common reagents and conditions used in these reactions include iodine, pyridine, and DTT. .
Wissenschaftliche Forschungsanwendungen
2’-O-tert-Butyldimethylsilyl-5’-O-DMT-pseudoUridine 3’-CE phosphoramidite is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary applications include:
Chemistry: Used in the synthesis of modified RNA molecules.
Biology: Employed in the study of RNA structure and function.
Medicine: Crucial for the development of RNA-based therapeutics targeting diseases such as cancer and viral infections.
Industry: Utilized in the production of diagnostic tools and therapeutic agents
Wirkmechanismus
The mechanism of action of 2’-O-tert-Butyldimethylsilyl-5’-O-DMT-pseudoUridine 3’-CE phosphoramidite involves its incorporation into RNA molecules. The compound modifies the RNA structure, enhancing its stability and specificity. The molecular targets and pathways involved include RNA polymerases and ribonucleases, which interact with the modified RNA to exert therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2’-O-tert-Butyldimethylsilyl-5’-O-DMT-pseudoUridine 3’-CE phosphoramidite is unique due to its specific modifications, which enhance RNA stability and specificity. Similar compounds include:
2’-O-tert-Butyldimethylsilyl-5’-O-DMT-nebularine 3’-CE phosphoramidite: Used for similar applications but with different nucleoside modifications.
5’-O-DMT-2’-O-tert-Butyldimethylsilyl-N2-isobutyrylguanosine 3’-CE phosphoramidite: Another modified nucleoside used in RNA synthesis.
2’-O-tert-Butyldimethylsilyl-5’-O-DMT-5-methyluridine 3’-CE phosphoramidite: Employed in the synthesis of modified RNA molecules.
These compounds share similar applications but differ in their specific modifications and resulting properties.
Eigenschaften
IUPAC Name |
3-[[(2R,3R,4S,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo-1H-pyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H61N4O9PSi/c1-30(2)49(31(3)4)59(55-27-15-26-46)57-40-38(56-39(37-28-47-43(51)48-42(37)50)41(40)58-60(10,11)44(5,6)7)29-54-45(32-16-13-12-14-17-32,33-18-22-35(52-8)23-19-33)34-20-24-36(53-9)25-21-34/h12-14,16-25,28,30-31,38-41H,15,27,29H2,1-11H3,(H2,47,48,50,51)/t38-,39+,40-,41+,59?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJHNALDAAZFFN-LMNGBUJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)C2=CNC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)C2=CNC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H61N4O9PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



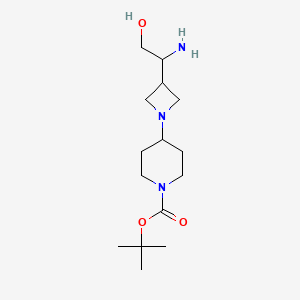
![4-Methyl-2-(3-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142936.png)
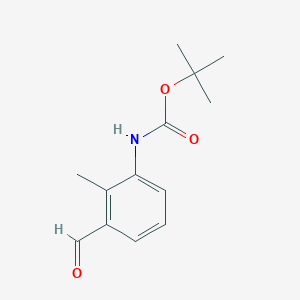
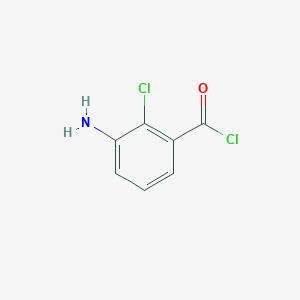
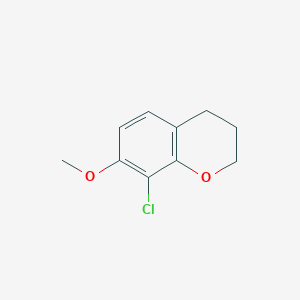
![3-[(Z)-2-chloroethenyl]pyridine](/img/structure/B1142947.png)
